

spectroscopic data of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid**

Introduction

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS No. 1199-60-6), a derivative of pyranone, represents a class of heterocyclic compounds that are pivotal scaffolds in medicinal chemistry and drug development.[1][2] Known for their diverse biological activities, pyranone derivatives are integral to the synthesis of complex natural products and novel therapeutic agents.[3][4] The precise elucidation of their molecular structure is the foundational step in understanding their reactivity, and by extension, their pharmacological potential.

This guide provides a comprehensive technical overview of the spectroscopic profile of **5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid**. As experimental spectra for this specific molecule are not widely disseminated in public databases, this document serves as a predictive and methodological guide for researchers. It combines theoretical principles with field-proven insights to forecast the expected spectroscopic signatures and outlines a robust, self-validating workflow for empirical characterization. The methodologies described herein are designed to ensure the highest standards of scientific integrity for researchers engaged in the synthesis, quality control, or application of this compound.

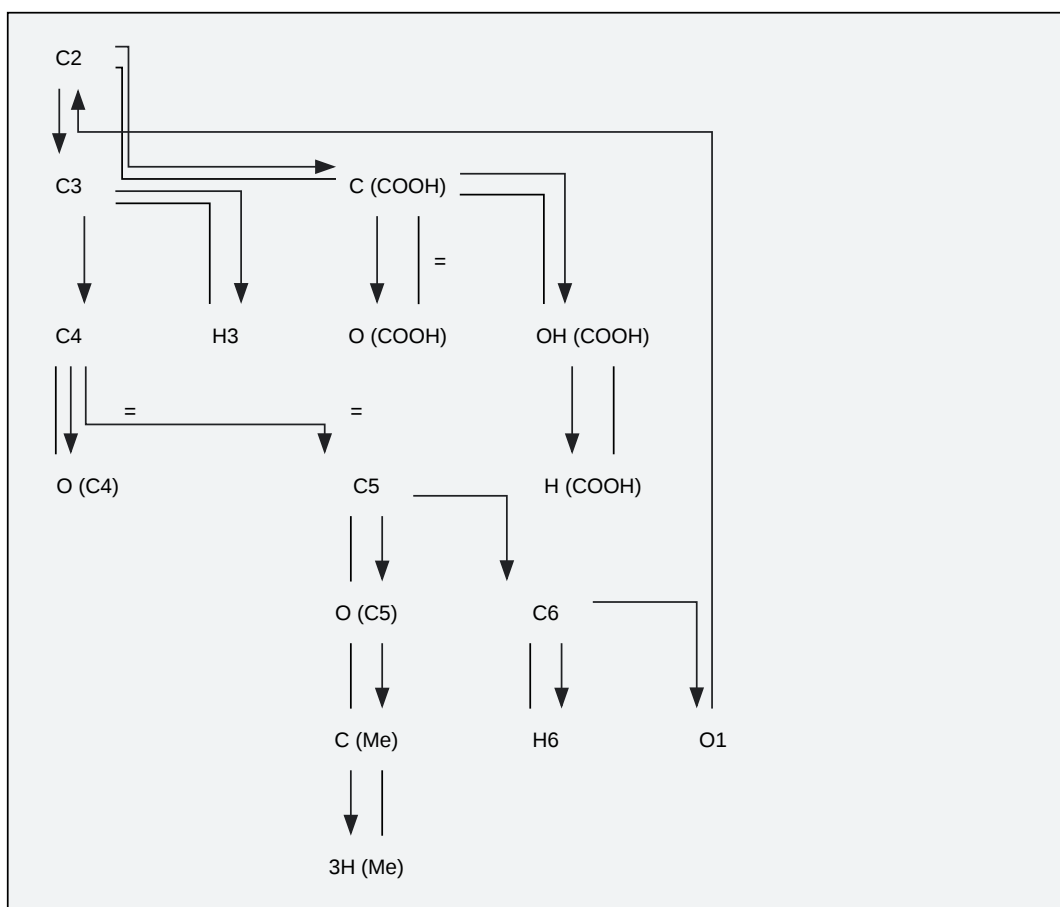
Molecular Structure and Spectroscopic Rationale

The structural features of **5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid** (C₇H₆O₅, Molecular Weight: 170.12 g/mol) dictate its unique spectroscopic fingerprint.[5][6] The molecule contains a 4-pyranone heterocyclic core, substituted with a methoxy group at the C5 position and a carboxylic acid at the C2 position. The key functional groups for spectroscopic analysis are:

- **Carboxylic Acid (-COOH):** This group will produce highly characteristic signals in both IR and NMR spectroscopy.
- **α,β-Unsaturated Ketone:** The C4-carbonyl conjugated with the ring's double bonds will have a distinct IR absorption.
- **Vinyl Ether (-O-CH=):** The pyran ring ether linkage and its adjacent double bonds influence the electronic environment of the ring protons and carbons.
- **Methoxy Group (-OCH₃):** This will be identifiable as a sharp singlet in ¹H NMR and a distinct signal in the upfield region of the ¹³C NMR spectrum.

The effective analysis of this molecule relies on a multi-technique approach where data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically interpreted to confirm the structure.

Fig. 1: Structure of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

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Caption: Chemical structure with key atoms labeled for NMR correlation.

Predicted Spectroscopic Data

The following data are predicted based on established principles of organic spectroscopy and analysis of structurally similar compounds reported in the literature.^{[7][8][9]}

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing four distinct signals in a deuterated solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.0	Singlet (broad)	1H	COOH	The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet far downfield, often disappearing upon a D ₂ O exchange. [10]
~7.9 - 8.2	Singlet	1H	H6	This proton is adjacent to the ring oxygen and is deshielded by the anisotropic effect of the C4-carbonyl group.
~6.4 - 6.7	Singlet	1H	H3	This proton is on a double bond and adjacent to the electron-withdrawing carboxylic acid group.
~3.9 - 4.1	Singlet	3H	-OCH ₃	Methoxy group protons typically appear as a sharp singlet in this region.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum will be crucial for confirming the carbon skeleton. Seven distinct carbon signals are expected.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~175 - 180	C4 (C=O)	The carbonyl carbon of the α,β -unsaturated ketone in the pyranone ring is expected in this downfield region. [11]
~160 - 165	COOH	The carbonyl carbon of the carboxylic acid typically appears in this range. [10]
~155 - 160	C2	This carbon is attached to the ring oxygen and the carboxylic acid group, making it significantly deshielded.
~145 - 150	C5	This carbon is part of a vinyl ether linkage and is attached to the methoxy group.
~140 - 145	C6	An olefinic carbon adjacent to the ring oxygen.
~110 - 115	C3	An olefinic carbon adjacent to the C2 and C4 positions.
~55 - 60	-OCH ₃	The methoxy carbon is typically found in this upfield region. [11]

Infrared (IR) Spectroscopy

The IR spectrum provides unambiguous evidence for the key functional groups. The spectrum is expected to be dominated by absorptions from the hydroxyl and carbonyl groups.

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Description
2500 - 3300 (very broad)	O-H stretch	This very broad and characteristic band is due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. [10] [12]
~1720 - 1740	C=O stretch (Carboxylic Acid)	The carbonyl of the carboxylic acid is expected in this region. Conjugation with the pyran ring may shift it slightly.
~1650 - 1680	C=O stretch (Ketone)	The conjugated ketone of the pyranone ring typically absorbs at a lower frequency than a saturated ketone.
~1600 & ~1450	C=C stretch	Aromatic/olefinic C=C bond absorptions from the pyranone ring.
~1250 & ~1050	C-O stretch	Strong bands corresponding to the C-O stretching of the carboxylic acid, ether, and methoxy groups.

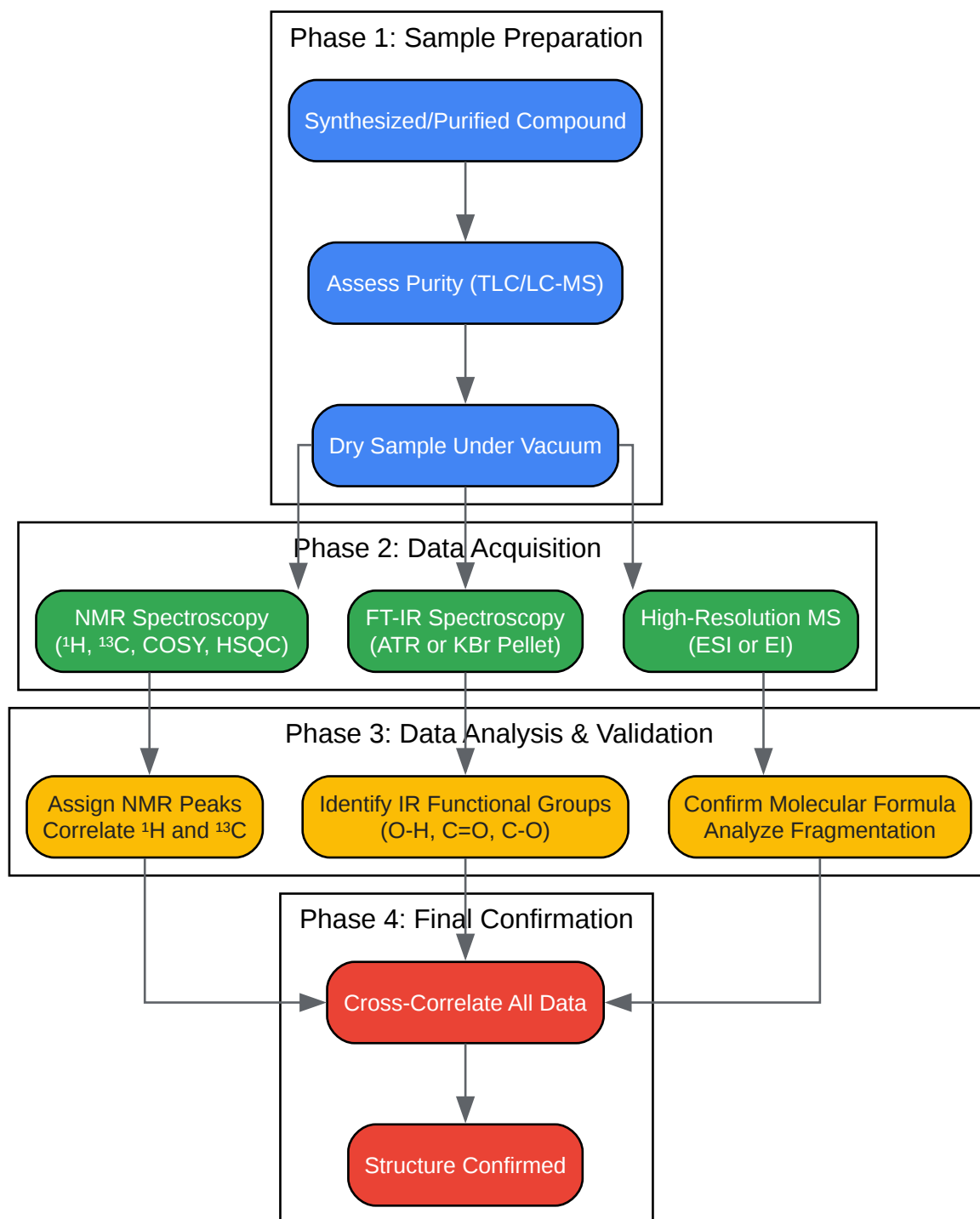
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.

m/z Value	Assignment	Rationale
170	$[M]^+$	The molecular ion peak corresponding to the molecular weight of $C_7H_6O_5$.
153	$[M-OH]^+$	Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids. [13]
142	$[M-CO]^+$	Decarbonylation from the pyranone ring is a possible fragmentation.
125	$[M-COOH]^+$	Loss of the entire carboxyl group as a radical.
Predicted Adducts	$[M+H]^+$, $[M+Na]^+$, $[M-H]^-$	In ESI-MS, common adducts are expected at m/z 171.02, 193.01, and 169.01, respectively. [14]

Workflow for Spectroscopic Characterization

For researchers synthesizing or isolating this compound, a systematic workflow is essential for unambiguous structural confirmation and purity assessment. This protocol represents a self-validating system where each step provides corroborating evidence.



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Caption: A validated workflow for the complete spectroscopic characterization.

Step-by-Step Experimental Protocols

- Sample Preparation:
 - Ensure the sample is of high purity (>95%), as confirmed by Thin Layer Chromatography (TLC) or preliminary Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Thoroughly dry the sample under high vacuum for several hours to remove residual solvents and water, which can interfere with NMR and IR analysis.
- NMR Spectroscopy (400 MHz or higher):
 - Solvent: Use deuterated dimethyl sulfoxide (DMSO- d_6) due to the compound's carboxylic acid functionality.
 - ^1H NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. An internal standard like tetramethylsilane (TMS) should be used for referencing.[\[15\]](#)
 - D_2O Exchange: After the initial ^1H NMR, add a drop of D_2O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad singlet around 13 ppm will confirm the acidic COOH proton.[\[10\]](#)
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A higher concentration (~20-30 mg) and a longer acquisition time may be necessary.
 - 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to definitively correlate proton and carbon signals, providing incontrovertible proof of the assignments.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Method: Use either Attenuated Total Reflectance (ATR) for a quick, solvent-free measurement of the solid powder, or prepare a potassium bromide (KBr) pellet.
 - Acquisition: Scan from 4000 to 400 cm^{-1} .
 - Analysis: Correlate the observed absorption bands with the predicted vibrations. Pay close attention to the broad O-H stretch and the two distinct C=O stretches, which are hallmark

features of this molecule.[12]

- High-Resolution Mass Spectrometry (HRMS):
 - Ionization: Use Electrospray Ionization (ESI) for soft ionization, which is likely to show the molecular ion as an adduct ($[M+H]^+$ or $[M-H]^-$). Electron Ionization (EI) can also be used to induce more fragmentation and aid in structural analysis.[16]
 - Analysis: Determine the accurate mass of the molecular ion. The result should match the calculated exact mass of $C_7H_6O_5$ (170.0215) within a 5 ppm error margin. This provides definitive confirmation of the elemental composition.
 - Tandem MS (MS/MS): Fragment the parent ion to compare the resulting daughter ions with the predicted fragmentation pattern. This validates the connectivity of the molecule.

Conclusion

The structural elucidation of **5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid** is readily achievable through a synergistic application of modern spectroscopic techniques. This guide establishes a predictive framework for its 1H NMR, ^{13}C NMR, IR, and MS spectra, grounded in established chemical principles. For researchers in synthetic and medicinal chemistry, the outlined workflow provides a robust and self-validating protocol to ensure the identity, purity, and structural integrity of this valuable heterocyclic building block. Adherence to these methodologies will facilitate reliable and reproducible scientific outcomes in the development of novel pyranone-based compounds.

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